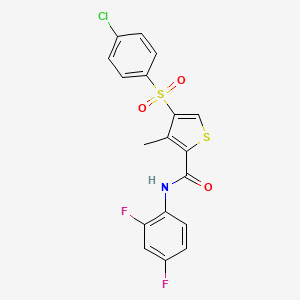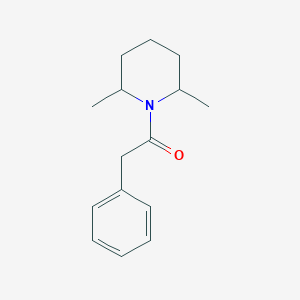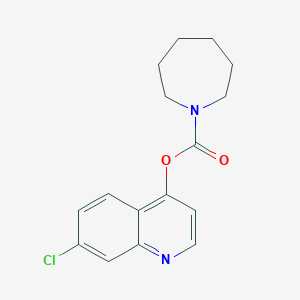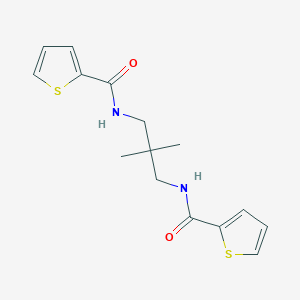
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE): is an organic compound characterized by the presence of two thiophene carboxamide groups attached to a 2,2-dimethyl-1,3-propanediyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of N,N’-(2,2-dimethyl-1,3-propanediyl)di(2-thiophenemethylamine).
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules such as proteins or nucleic acids, potentially inhibiting their function. The carboxamide groups may also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide)
- Neopentyl glycol diheptanoate
- 2,2-Dimethyl-1,3-propanediol
Comparison: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties compared to similar compounds like N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide) that contain furan rings. The thiophene rings can enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H18N2O2S2 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
N-[2,2-dimethyl-3-(thiophene-2-carbonylamino)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(2,9-16-13(18)11-5-3-7-20-11)10-17-14(19)12-6-4-8-21-12/h3-8H,9-10H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
RZWYCKPJCCIETA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)

![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
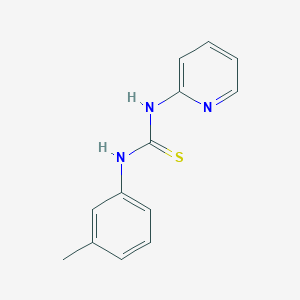
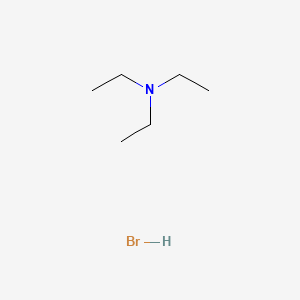
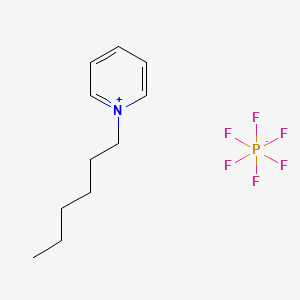
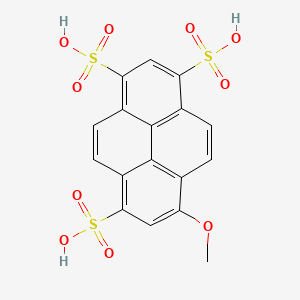

![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)

